Octadec-9-en-12-ynoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadec-9-en-12-ynoic acid is typically synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Octadec-9-en-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bond into a double bond or a single bond, resulting in different saturated or unsaturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of light or heat.
Major Products: The major products formed from these reactions include various oxygenated, hydrogenated, or halogenated derivatives of this compound .
Scientific Research Applications
Octadec-9-en-12-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Octadec-9-en-12-ynoic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been found to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in insulin-stimulated glucose uptake . This activation can lead to increased glucose uptake in cells, highlighting its potential antidiabetic properties .
Comparison with Similar Compounds
Octadec-9-ynoic acid: Another fatty acid with a triple bond but lacking the double bond present in Octadec-9-en-12-ynoic acid.
This compound, methyl ester: A methyl ester derivative of this compound, used in various chemical applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a double bond and a triple bond within the same molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13214-35-2 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI Key |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
13214-35-2 | |
Synonyms |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Origin of Product |
United States |
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